See also: Iothalamic Acid I-125 (has active moiety).
IOTHALAMATE SODIUM I-125
CAS No.: 17692-74-9
Cat. No.: VC21061125
Molecular Formula: C11H8I3N2NaO4
Molecular Weight: 629.90 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17692-74-9 |
---|---|
Molecular Formula | C11H8I3N2NaO4 |
Molecular Weight | 629.90 g/mol |
IUPAC Name | sodium;3-acetamido-2,4,6-tris(125I)(iodanyl)-5-(methylcarbamoyl)benzoate |
Standard InChI | InChI=1S/C11H9I3N2O4.Na/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20;/h1-2H3,(H,15,18)(H,16,17)(H,19,20);/q;+1/p-1/i12-2,13-2,14-2; |
Standard InChI Key | WCIMWHNSWLLELS-SQHZOQHUSA-M |
Isomeric SMILES | CC(=O)NC1=C(C(=C(C(=C1[125I])C(=O)[O-])[125I])C(=O)NC)[125I].[Na+] |
SMILES | CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)C(=O)NC)I.[Na+] |
Canonical SMILES | CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)C(=O)NC)I.[Na+] |
Introduction
Chemical Composition and Physical Properties
Iothalamate Sodium I-125, commercially available as GLOFIL-125, is a sterile, nonpyrogenic aqueous injection containing sodium iothalamate labeled with radioactive iodine-125. The compound has a precise chemical formula of C11H8I3N2O4.Na and a molecular weight of 629.8959 . The standard formulation contains approximately 1 mg of sodium iothalamate per mL, with 0.9 percent benzyl alcohol added as a preservative . For pH adjustment, the preparation includes sodium bicarbonate and hydrochloric acid .
The radioactive concentration of Iothalamate Sodium I-125 typically ranges from 250-300 μCi/mL as of the calibration date . This carefully controlled radioactive concentration ensures optimal imaging capabilities while minimizing radiation exposure to patients and healthcare providers.
Molecular Structure and Features
The molecular structure of Iothalamate Sodium I-125 is characterized by a benzene ring with multiple substitutions, including three I-125 atoms that provide its radioactive properties. The compound has an achiral stereochemistry with no defined stereocenters or E/Z centers . Its SMILES notation is represented as:
[Na+].CNC(=O)C1=C([125I])C(C([O-])=O)=C([125I])C(NC(C)=O)=C1[125I]
This structure confers high stability both in vitro and in vivo, ensuring the agent maintains its integrity and remains bound to plasma proteins throughout diagnostic procedures .
Radiological Characteristics of Iodine-125
Iodine-125, the radioisotope component of Iothalamate Sodium I-125, decays by electron capture with a physical half-life of 60.14 days . This relatively long half-life provides practical advantages for manufacturing, distribution, and clinical use, as it allows for longer shelf life compared to compounds using shorter-lived isotopes.
Radiation Emission Profile
The radiation emitted by Iodine-125 consists primarily of low-energy gamma and X-ray photons that are ideal for detection in diagnostic imaging systems. The detailed radiation emission profile is provided in Table 1.
Table 1. Principal Radiation Emission Data for I-125
Radiation | Mean Number Per Disintegration | Mean Energy (keV) |
---|---|---|
Gamma-1 | 0.067 | 35.5 |
Kα 1 X-ray | 0.741 | 27.5 |
Kα 2 X-ray | 0.398 | 27.2 |
Kβ 1 X-ray | 0.140 | 31.0 |
Kβ 2 X-ray | 0.043 | 31.7 |
Kβ 3 X-ray | 0.072 | 30.9 |
Data from ICRP Publication 38: Radionuclide Transformations-Energy and Intensity of Emission
The specific gamma ray constant for I-125 is 1.43 R/mCi-hr at 1 cm, which characterizes the radiation field strength at a standard distance . The low-energy gamma radiation (27-35 keV) emitted by I-125 reduces radiation exposure to patients and medical personnel compared to other isotopes, making it particularly suitable for diagnostic applications .
Radiation Attenuation Properties
The radiation emitted by I-125 can be effectively shielded with relatively thin layers of lead (Pb). The first half-value thickness (the thickness that reduces radiation intensity by 50%) of lead for I-125 is only 0.017 mm . Table 2 shows the relationship between lead shield thickness and radiation attenuation.
Table 2. Radiation Attenuation by Lead Shielding for I-125
Shield Thickness (Pb), mm | Coefficient of Attenuation |
---|---|
0.017 | 0.5 |
0.058 | 0.1 |
0.12 | 0.01 |
0.2 | 0.001 |
0.28 | 0.0001 |
Data supplied by Oak Ridge Associated Universities, Radiopharmaceutical Internal Dose Information Center
As demonstrated in the table, a lead shield of just 0.28 mm can decrease external radiation exposure by a factor of 10,000 , which has important implications for radiation safety protocols in clinical settings.
Physical Decay Characteristics
To accurately determine dosage, it is essential to account for the physical decay of I-125 over time. Table 3 provides the fractions of radioactivity that remain at selected intervals after calibration.
Table 3. Physical Decay Chart for I-125 (Half-life 60.14 days)
Days | Fraction Remaining | Days | Fraction Remaining | Days | Fraction Remaining |
---|---|---|---|---|---|
0+ | 1.000 | 15 | 0.841 | 30 | 0.707 |
1 | 0.989 | 16 | 0.831 | 31 | 0.699 |
2 | 0.977 | 17 | 0.822 | 32 | 0.691 |
3 | 0.966 | 18 | 0.812 | 33 | 0.683 |
4 | 0.955 | 19 | 0.803 | 34 | 0.675 |
5 | 0.944 | 20 | 0.794 | 35 | 0.667 |
6 | 0.933 | 21 | 0.785 | 36 | 0.660 |
7 | 0.922 | 22 | 0.776 | 37 | 0.652 |
8 | 0.912 | 23 | 0.767 | 38 | 0.645 |
9 | 0.901 | 24 | 0.758 | 39 | 0.637 |
10 | 0.891 | 25 | 0.749 | 40 | 0.630 |
11 | 0.881 | 26 | 0.740 | 41 | 0.623 |
12 | 0.871 | 27 | 0.732 | 42 | 0.616 |
13 | 0.861 | 28 | 0.724 | 43 | 0.608 |
14 | 0.851 | 29 | 0.715 | 44 | 0.601 |
45 | 0.595 |
This decay chart is essential for clinical practitioners to calculate the appropriate volume of Iothalamate Sodium I-125 to administer based on the time elapsed since calibration.
Pharmacokinetics and Clinical Pharmacology
The pharmacokinetic profile of Iothalamate Sodium I-125 makes it particularly suitable for GFR measurement. Its renal clearance closely approximates that of inulin, which has historically been the gold standard for GFR determination .
Glomerular Filtration and Distribution
The compound is cleared exclusively by glomerular filtration without tubular secretion or reabsorption, making it an excellent marker for GFR assessment . Following intravenous administration, Iothalamate Sodium I-125 has an effective half-life of approximately 0.07 days , which allows for rapid assessment of renal function while minimizing prolonged radiation exposure to the patient.
Iothalamate Sodium I-125 demonstrates high affinity for plasma proteins, particularly albumin . This characteristic ensures that the agent remains predominantly within the vascular compartment, enabling more accurate measurement of GFR . The protein-binding property helps maintain a stable concentration gradient across the glomerular membrane, contributing to its reliability as a GFR marker.
Clinical Applications and Diagnostic Value
The primary clinical application of Iothalamate Sodium I-125 is in the evaluation of glomerular filtration for diagnosing and monitoring patients with renal disease . This radiopharmaceutical has become an important tool in nephrology for several key reasons.
GFR Measurement Techniques
When used for GFR measurement, Iothalamate Sodium I-125 is administered intravenously, and its concentration is measured in blood and urine samples collected over time . The rate at which the compound is cleared from the blood provides a direct measure of the glomerular filtration rate .
Multiple methodological approaches for calculating GFR from plasma disappearance curves have been studied, including the method by Sapirstein et al., the method by Nosslin, and power-law methods . Research indicates that these different analytical approaches yield similar results when applied to Iothalamate Sodium I-125 data, suggesting robustness of the measurement technique .
Advantages in Clinical Settings
Iothalamate Sodium I-125 offers several advantages as a diagnostic agent in clinical settings:
-
The low-energy gamma radiation (27-35 keV) reduces radiation exposure to patients and medical personnel compared to other isotopes .
-
The compound demonstrates excellent stability both in vitro and in vivo, ensuring reliable test results .
-
It is readily available and relatively affordable compared to other radiotracers, making it a cost-effective option for healthcare providers .
-
Its high affinity for plasma proteins ensures that it remains within the vascular compartment, enabling accurate GFR measurement .
Administration and Patient Preparation
Iothalamate Sodium I-125 is administered by healthcare professionals through intravenous injection . The procedure typically requires specific patient preparation to ensure optimal diagnostic results.
Hydration Requirements
Patients may need to drink a substantial amount of water (approximately 1500 mL or 50 ounces) about 2 hours before the administration of Iothalamate Sodium I-125 . This hydration protocol helps ensure adequate urine production during the testing period, which is essential for accurate GFR determination .
Dosage Calculation
The appropriate dosage volume must be calculated based on the physical decay of I-125 since the calibration date. Using the decay factors provided in Table 3, clinicians can determine the correct volume to administer to achieve the desired radioactive dose . The radioactive concentration typically ranges from 250-300 μCi/mL as of the calibration date .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume